molecular formula C20H13F4N3 B2371716 1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 866142-70-3

1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B2371716
CAS RN: 866142-70-3
M. Wt: 371.339
InChI Key: OSJDXWXHOJOMSZ-UHFFFAOYSA-N
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Description

“1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of this compound involves various steps including condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, and in which the ethanol is used as solvent . During acylation, trifluoroacetyl chloride is used to replace phosgene as acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyridine core with a fluorophenyl group at one end and a trifluoromethyl group at the other . The presence of these groups is thought to contribute to the compound’s distinctive physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another common reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely influenced by the presence of a fluorine atom and a pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluoropyridines, including compounds like the one , have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Use in Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines, which could potentially include the compound , are used for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Microwave-assisted Synthesis

The synthesis of pyrazolo[3,4-b]pyridines using microwave irradiation is presented by few publications .

Biological Potential

Pyrazolo[3,4-b]pyridines have been the object of increased attention of researchers for many decades, which is caused by their enormous biological potential combined with a broad synthetic scope . They have a wide range of pharmacological activity .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3/c1-12-18-16(20(22,23)24)11-17(13-6-3-2-4-7-13)25-19(18)27(26-12)15-9-5-8-14(21)10-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJDXWXHOJOMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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